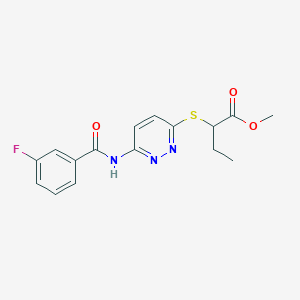
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate is a complex organic compound with the molecular formula C16H16FN3O3S and a molecular weight of 349.38. This compound features a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include the following steps:
Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorobenzamido Group: This step involves the acylation of the pyridazine core with 3-fluorobenzoyl chloride in the presence of a base.
Thioether Formation: The final step involves the reaction of the intermediate with methyl 2-bromobutanoate to form the thioether linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparaison Avec Des Composés Similaires
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
What sets this compound apart is its unique combination of a fluorobenzamido group and a thioether linkage, which may confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-3-12(16(22)23-2)24-14-8-7-13(19-20-14)18-15(21)10-5-4-6-11(17)9-10/h4-9,12H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELBFUXYNNDEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
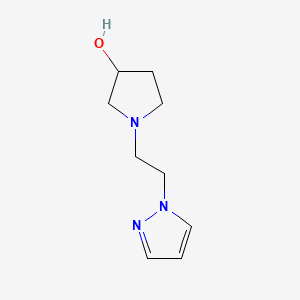
![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)
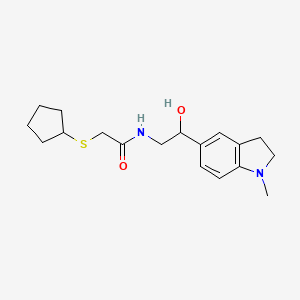
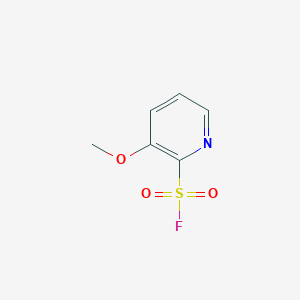
![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)
![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)
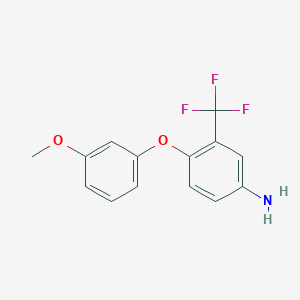
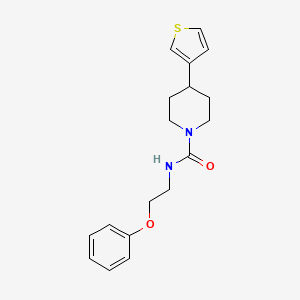
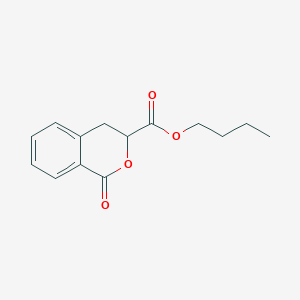
![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
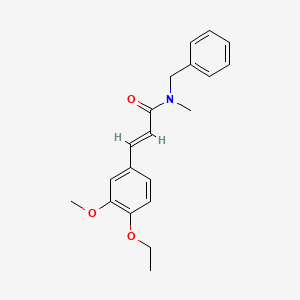
![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)
